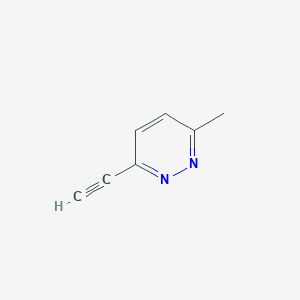

3-Ethynyl-6-methylpyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

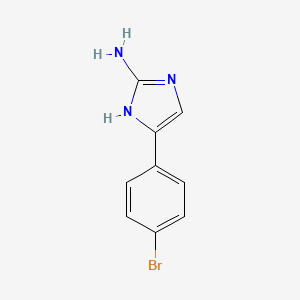

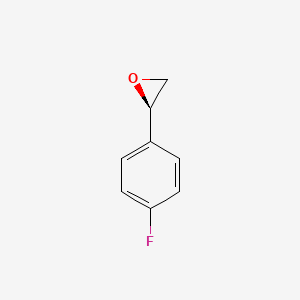

3-Ethynyl-6-methylpyridazine is a derivative of pyridazine, which is a heterocyclic compound characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. While the specific compound 3-ethynyl-6-methylpyridazine is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structure, and biological activity, which can provide insights into the properties and potential applications of 3-ethynyl-6-methylpyridazine.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of amino-substituted pyridines with various reagents. For instance, the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes leads to Schiff bases and their subsequent reduction yields 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones . Similarly, the synthesis of phenylethynyl[1,2,4]triazines as analogues of pyridine derivatives involves the introduction of an ethynyl group to the pyridine ring . These methods could potentially be adapted for the synthesis of 3-ethynyl-6-methylpyridazine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using spectroscopic methods such as NMR spectroscopy and single-crystal X-ray diffraction . These techniques allow for the determination of the arrangement of atoms within the molecule and the identification of tautomeric forms, which are different structural forms of the same compound that can interconvert . The presence of substituents like methyl groups and ethynyl groups can influence the tautomeric equilibrium and the overall molecular conformation.

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions depending on the functional groups present. For example, the reaction with chloroacetyl chloride can lead to chloroacetamides or oxazinones . The introduction of an ethynyl group can facilitate the formation of triazine derivatives, which are of interest due to their potential pharmacological properties . The reactivity of 3-ethynyl-6-methylpyridazine would likely be influenced by the ethynyl group, which can participate in additional chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as lipophilicity, can be affected by the presence of methyl groups and the formation of specific intermolecular interactions like hydrogen bonding . These properties are important for the solubility, stability, and biological activity of the compounds. The introduction of an ethynyl group in 3-ethynyl-6-methylpyridazine would likely alter these properties, potentially enhancing the compound's ability to interact with biological targets.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-Ethynyl-6-methylpyridazine and its derivatives are primarily studied for their chemical synthesis and potential applications in various fields. The chemical synthesis of related compounds, such as 3-bromo-6-methylpyridazine, has been successfully conducted through multi-step processes including cyclization, dehydrogenation, and substitution reactions, indicating a potential pathway for the synthesis of 3-Ethynyl-6-methylpyridazine as well. These methods offer a reliable approach for producing these compounds at an industrial scale, showcasing their utility in manufacturing processes (Xin Bing-wei, 2008).

Applications in Bioorthogonal Chemistry

The compound 6-Ethynyl-1,2,4-triazine, a structural analog to 3-Ethynyl-6-methylpyridazine, demonstrates significant potential in bioorthogonal chemistry. It has been successfully applied for fluorescent labeling of oligonucleotides via Diels-Alder reactions. Specifically, when attached to the 7-position of 7-deaza-2'-deoxyadenosine, it exhibits better compatibility with DNA polymerase compared to its attachment at the 5-position of 2'-deoxyuridine, underscoring its potential in DNA-related studies and applications (Ulrike Reisacher et al., 2019).

Implications in Pharmacological Research

Compounds structurally similar to 3-Ethynyl-6-methylpyridazine, such as 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, have been explored for their pharmacological properties. Specifically, these compounds exhibit promising pharmacokinetics and tissue distribution, making them potential candidates for anti-fibrosis drugs and other therapeutic applications (Y. W. Kim et al., 2008).

Potential in Retinoprotective Applications

The derivative 2-ethyl-3-hydroxy-6-methylpyridine nicotinate has been studied for its retinoprotective effects. In a rat model of retinal ischemia-reperfusion, this compound demonstrated significant efficacy in preventing ischemic injuries and improving retinal microcirculation, suggesting its potential application in treating retinal conditions (A. Peresypkina et al., 2020).

Wirkmechanismus

Target of Action

3-Ethynyl-6-methylpyridazine is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities

Biochemical Pathways

Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Pharmacokinetics

It is noted that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound may have good bioavailability.

Result of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities .

Zukünftige Richtungen

Pyridazine derivatives, including 3-Ethynyl-6-methylpyridazine, have attracted the interest of researchers due to their biological activity and potential applications in pharmaceuticals, optical materials, and catalysis . Future research may focus on exploring these applications further and developing new synthetic methods for these compounds .

Eigenschaften

IUPAC Name |

3-ethynyl-6-methylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-5-4-6(2)8-9-7/h1,4-5H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDQKQRYAKDYOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517610 |

Source

|

| Record name | 3-Ethynyl-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-6-methylpyridazine | |

CAS RN |

77778-20-2 |

Source

|

| Record name | 3-Ethynyl-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)

![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)

![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)